Basal-State (cGMP-Independent) Activation Potency: 7.3-Fold Superiority Over Compound 3 and 12.9-Fold Over Compound 34
In the ADP-Glo kinase assay measuring activation of full-length recombinant PKG1α in the complete absence of cGMP (basal state), compound 33 (PKG1|A activator 3) exhibits an EC50 of 13 μM, representing a 7.3-fold improvement over the methyl analog compound 3 (EC50 = 95 μM) and a 12.9-fold improvement over the amino analog compound 34 (EC50 = 168 μM) [1]. Against the alternative PKG1α activator SMA4, compound 33 demonstrates 2.2-fold superior basal-state potency (SMA4 basal EC50 = 29 μM) [2]. This basal-state activity is mechanistically significant because it reflects true cGMP-independent activation, distinguishing compound 33 from earlier-generation piperidine hits (e.g., compound 1, EC50 >67 μM) that required pre-bound cGMP for detectable activity [3].
| Evidence Dimension | PKG1α basal-state activation EC50 (no cGMP present) |
|---|---|
| Target Compound Data | EC50 = 13 μM (ADP-Glo kinase assay, full-length PKG1α) |
| Comparator Or Baseline | Compound 3: EC50 = 95 μM; Compound 34: EC50 = 168 μM; SMA4: EC50 = 29 μM; Compound 1 (early hit): EC50 >67 μM |
| Quantified Difference | 7.3-fold more potent vs compound 3; 12.9-fold vs compound 34; 2.2-fold vs SMA4; >5.2-fold vs compound 1 |
| Conditions | ADP-Glo kinase assay; full-length recombinant PKG1α; no cGMP; compound concentrations limited by aqueous solubility (200 μM buffer solubility for compound 33) |
Why This Matters
Basal-state activation potency is the most stringent measure of cGMP-independent PKG1α agonism; compound 33's superiority across multiple comparators makes it the preferred tool compound for studying PKG1α signaling in low-cGMP environments that mimic disease states.
- [1] Mak VW, et al. J Med Chem. 2022;65(15):10318-10340. Table 6. PMID: 35878399. View Source
- [2] SMA4 product data: basal EC50 for PKG1α = 29 μM. Metwally E, et al. Commun Biol. 2023;6:798. Fig. 2. View Source
- [3] Tawa P, et al. J Biol Chem. 2022;298(9):102284. Table 1 (comparator data for compounds 1, 2, 21, 23). PMID: 35868561. View Source
